molecular formula C8H11NO4 B6241428 methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate CAS No. 2120911-25-1

methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B6241428
CAS No.: 2120911-25-1
M. Wt: 185.2
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Description

Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-ethoxyethyl)-1,2-oxazole-3-carboxylate
  • Methyl 5-(2-propoxyethyl)-1,2-oxazole-3-carboxylate
  • Methyl 5-(2-butoxyethyl)-1,2-oxazole-3-carboxylate

Uniqueness

Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate is unique due to its specific methoxyethyl group, which imparts distinct chemical properties compared to its analogs

Properties

CAS No.

2120911-25-1

Molecular Formula

C8H11NO4

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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